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Compound of Interest

Compound Name: Succinic anhydride

Cat. No.: B118167 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of succinic anhydride and its

derivatives, including methylsuccinic anhydride, 2,2-dimethylsuccinic anhydride, and

bromosuccinic anhydride. By presenting key experimental data from Infrared (IR)

Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry

(MS), this document serves as a valuable resource for the identification, characterization, and

quality control of these important chemical entities.

Spectroscopic Data Comparison
The following sections summarize the key spectroscopic data for succinic anhydride and its

selected derivatives. This quantitative data allows for a clear and objective comparison,

highlighting the structural nuances of each molecule.

Infrared (IR) Spectroscopy Data
Cyclic anhydrides are readily identifiable by two characteristic carbonyl (C=O) stretching bands

in their IR spectra.[1] For saturated five-membered rings like succinic anhydrides, these

bands typically appear between 1870-1845 cm⁻¹ (symmetric stretch) and 1800-1775 cm⁻¹

(asymmetric stretch).[2] A key feature of cyclic anhydrides is that the lower frequency

(asymmetric) band is more intense than the higher frequency (symmetric) band.[2] Substitution

on the ring can slightly shift these frequencies.
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Compound
C=O Symmetric
Stretch (cm⁻¹)

C=O Asymmetric
Stretch (cm⁻¹)

C-O Stretch (cm⁻¹)

Succinic Anhydride ~1860 ~1782 ~1235, 1058

Methylsuccinic

Anhydride
~1857 ~1781 ~1230, 1060

2,2-Dimethylsuccinic

Anhydride
~1855 ~1778 Not specified

Bromosuccinic

Anhydride
~1860 ~1790 Not specified

Note: Specific values can vary slightly based on the sample preparation method (e.g., KBr

pellet, Nujol mull, thin film) and instrument.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Data
Proton NMR provides information on the electronic environment and connectivity of hydrogen

atoms in a molecule. The chemical shifts are influenced by the proximity of electronegative

atoms and electron-withdrawing groups like carbonyls. Protons on carbons adjacent to a

carbonyl group in these anhydrides typically appear in the 2.5-3.5 ppm range.
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Compound
Chemical Shift
(δ) (ppm)

Multiplicity Integration Assignment

Succinic

Anhydride
~2.98 Singlet 4H -CH₂-CH₂-

Methylsuccinic

Anhydride
~3.30 Multiplet 1H -CH(CH₃)-

~2.95 & ~2.65 Multiplet 2H -CH₂-

~1.40 Doublet 3H -CH₃

2,2-

Dimethylsuccinic

Anhydride

~2.80 Singlet 2H -CH₂-

~1.35 Singlet 6H -C(CH₃)₂

Bromosuccinic

Anhydride
~4.8-5.0 Multiplet (dd) 1H -CH(Br)-

~3.3-3.6 Multiplet 2H -CH₂-

Note: Data is typically recorded in CDCl₃ or DMSO-d₆. Chemical shifts can vary slightly

depending on the solvent used.[3]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Data
Carbon NMR is particularly useful for identifying carbonyl carbons, which appear significantly

downfield (typically 160-180 ppm for anhydrides) due to deshielding.[4] The chemical shifts of

the aliphatic carbons provide insight into the substitution pattern of the anhydride ring.
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Compound Carbonyl C=O (ppm) Aliphatic C (ppm)

Succinic Anhydride ~172.8 ~29.1 (-CH₂-)

Methylsuccinic Anhydride ~174.5, ~171.9
~36.5 (-CH-), ~34.8 (-CH₂-),

~15.7 (-CH₃)

2,2-Dimethylsuccinic

Anhydride
~175.8, ~172.5

~43.1 (-C(CH₃)₂-), ~37.2 (-

CH₂-), ~23.5 (-CH₃)

Bromosuccinic Anhydride ~168-170
~40-45 (-CH(Br)-), ~35-40 (-

CH₂-)

Note: ¹³C NMR data for bromosuccinic anhydride is less commonly reported; values are

estimated based on the corresponding acid and known substituent effects.[5][6]

Mass Spectrometry (MS) Data
Electron Ionization (EI) mass spectrometry typically causes fragmentation of the molecular ion

(M⁺).[7] A common fragmentation pathway for cyclic anhydrides involves the loss of CO₂ (44

Da) and CO (28 Da). The molecular ion peak provides the molecular weight of the compound.

Compound
Molecular Weight (
g/mol )

Molecular Ion (M⁺)
(m/z)

Key Fragment Ions
(m/z)

Succinic Anhydride 100.07 100 72, 56, 44, 28

Methylsuccinic

Anhydride
114.10 114 70, 55, 42

2,2-Dimethylsuccinic

Anhydride
128.13 128 84, 71, 56, 43

Bromosuccinic

Anhydride
178.97 178/180

134/136, 106/108,

79/81, 55

Note: Bromine-containing compounds exhibit a characteristic M+2 peak of nearly equal

intensity to the M⁺ peak due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[8]
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Experimental Protocols & Methodologies
Accurate and reproducible spectroscopic data relies on meticulous sample preparation and

consistent instrument parameters.

Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is used to identify functional groups within a molecule based on the absorption of infrared

radiation.[9]

Instrumentation: A standard FTIR spectrometer (e.g., Bruker, Agilent, Thermo Scientific)

equipped with a DLATGS detector is suitable.[10]

Sample Preparation (for solid samples):

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly

onto the ATR crystal (e.g., diamond or zinc selenide).[10] Pressure is applied using a

clamp to ensure good contact. This is often the quickest and easiest method.

Thin Solid Film: Approximately 50 mg of the solid is dissolved in a few drops of a volatile

solvent (e.g., acetone or methylene chloride).[6] A drop of this solution is placed on a

single salt plate (NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of

the compound on the plate.[6]

Data Acquisition:

A background spectrum of the empty ATR crystal or clean salt plate is collected first to be

subtracted from the sample spectrum.[10]

The sample is placed in the instrument's sample holder.

The spectrum is typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4

cm⁻¹. Multiple scans (e.g., 16-32) are averaged to improve the signal-to-noise ratio.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and chemical environment

of atoms by observing their behavior in a magnetic field.
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Instrumentation: A high-resolution NMR spectrometer (e.g., 300-800 MHz) is required.

Sample Preparation:

Accurately weigh 5-25 mg of the sample for ¹H NMR or 50-100 mg for ¹³C NMR.[5]

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆) in a small vial.[5] The solution

must be homogeneous and free of any solid particles.

Transfer the solution into a clean, dry 5 mm NMR tube. The sample depth should be

approximately 4-5 cm.

Cap the NMR tube securely.

Data Acquisition:

The NMR tube is placed in the spectrometer's probe.

The magnetic field is "locked" onto the deuterium signal of the solvent and "shimmed" to

optimize its homogeneity.

For quantitative analysis, it is crucial to ensure a sufficient relaxation delay between pulses

to allow for complete relaxation of all nuclei, ensuring accurate integration.

The resulting Free Induction Decay (FID) is Fourier transformed to generate the NMR

spectrum.

Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the

determination of molecular weight and elemental composition, and providing structural

information through fragmentation patterns.[7]

Instrumentation: A mass spectrometer with an Electron Ionization (EI) source is commonly

used for small, volatile organic molecules.

Sample Introduction:
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The sample is introduced into the instrument, often via a direct insertion probe or after

separation by Gas Chromatography (GC-MS).

The sample is vaporized by heating under high vacuum.

Ionization (EI):

In the ion source, the gaseous molecules are bombarded by a beam of high-energy

electrons (typically 70 eV).

This bombardment dislodges an electron from the molecule, creating a positively charged

molecular ion (M⁺) and causing extensive, reproducible fragmentation.

Mass Analysis and Detection:

The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight).

The analyzer separates the ions based on their m/z ratio.

The separated ions are detected, and a mass spectrum is generated, plotting the relative

abundance of each ion against its m/z value.

Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the comparative spectroscopic

analysis of succinic anhydride derivatives.
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General workflow for comparative spectroscopic analysis.

Structure-Spectra Relationship
This diagram shows how structural modifications to the succinic anhydride ring lead to

predictable changes in the spectroscopic data.
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Relationship between structure and spectroscopic shifts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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